molecular formula C15H21FN2O B2424316 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine CAS No. 1808770-66-2

4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine

Cat. No.: B2424316
CAS No.: 1808770-66-2
M. Wt: 264.344
InChI Key: STMNZIOPESLKPK-UHFFFAOYSA-N
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Description

4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyridine moiety and a tert-butylpiperidine group. The presence of these functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of 3-tert-butylpiperidine. This can be achieved through the alkylation of piperidine with tert-butyl halides under basic conditions.

    Carbonylation: The next step involves the introduction of a carbonyl group to the piperidine derivative. This can be done using reagents such as phosgene or carbonyl diimidazole.

    Coupling with Fluoropyridine: The final step is the coupling of the carbonylated piperidine derivative with 2-fluoropyridine. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

    Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (m-CPBA, hydrogen peroxide), solvents (dichloromethane, acetonitrile).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of N-oxides and other oxidized products.

Scientific Research Applications

4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit protein-protein interactions or enzyme activity by binding to active sites or allosteric sites, thereby altering the function of the target protein .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Tert-butylpiperidine-1-carbonyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-Tert-butylpiperidine-1-carbonyl)-2-bromopyridine: Similar structure but with a bromine atom instead of fluorine.

    4-(3-Tert-butylpiperidine-1-carbonyl)-2-iodopyridine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its halogenated analogs. Additionally, the fluorine atom can influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .

Properties

IUPAC Name

(3-tert-butylpiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-15(2,3)12-5-4-8-18(10-12)14(19)11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMNZIOPESLKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCN(C1)C(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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